molecular formula C21H22Cl2N2O B12483518 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12483518
M. Wt: 389.3 g/mol
InChI Key: OTKJXPDDHDHUSV-UHFFFAOYSA-N
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Description

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a dichlorobenzyl group and a tetrahydrofuran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dichlorobenzyl group is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate . Finally, the tetrahydrofuran moiety is attached via a reductive amination reaction, where the intermediate product reacts with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds, each with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of an indole core, dichlorobenzyl group, and tetrahydrofuran moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C21H22Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-2,5-8,10,14,18,24H,3-4,9,11-13H2

InChI Key

OTKJXPDDHDHUSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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